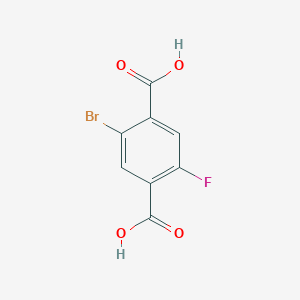

2-Bromo-5-fluoroterephthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

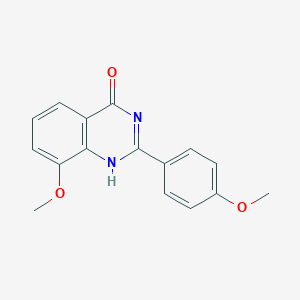

The synthesis of halogenated aromatic compounds often involves selective halogenation, functional group transformations, and catalytic conditions. For instance, the chemoselective functionalization of a bromo-chloro-fluoropyridine compound is achieved using palladium catalysis, which affords selective substitution products . Similarly, the synthesis of a bromo-methoxy-methylaminopyridine carboxylic acid involves a series of regioselective reactions, including methoxylation and bromination steps . These methods suggest that the synthesis of 2-bromo-5-fluoroterephthalic acid could also involve selective halogenation and functional group interconversion under catalytic conditions.

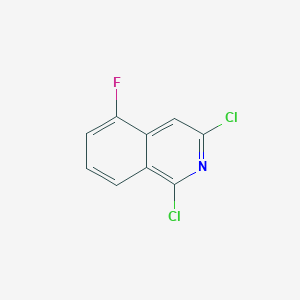

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the electronic properties of the molecule. The papers do not directly address the molecular structure of this compound, but the presence of bromo and fluoro substituents in similar compounds suggests that these groups would have an electron-withdrawing effect, potentially affecting the reactivity and stability of the compound .

Chemical Reactions Analysis

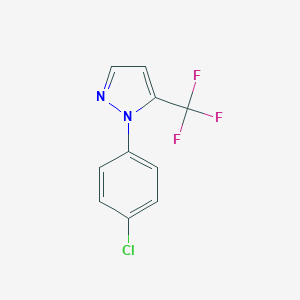

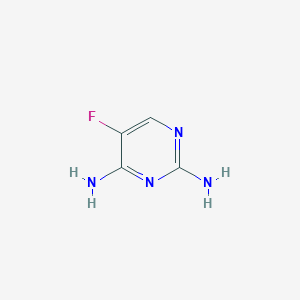

The chemical reactivity of bromo- and fluoro-substituted aromatic compounds is often explored through various substitution reactions. For example, the chemoselective amination of a bromo-chloro-fluoropyridine compound demonstrates the potential for selective substitution at different positions on the aromatic ring . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination also highlights the reactivity of bromo-fluoro-substituted pyridines . These studies suggest that this compound could undergo similar substitution reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

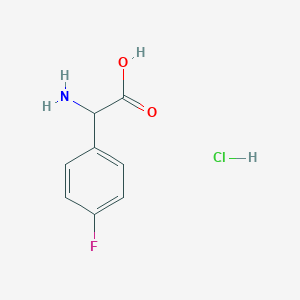

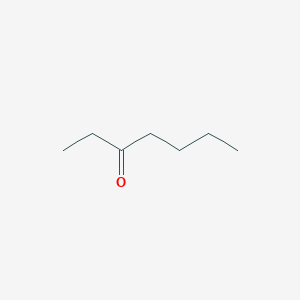

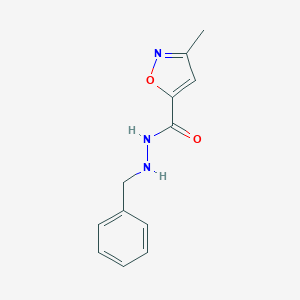

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. While the papers do not provide specific data on this compound, they do describe properties of related compounds. For example, the oxidation of β-fluoro-β-phenyl alcohols to obtain fluorinated acids indicates that the introduction of fluorine can affect the oxidation potential and acidity of the compound . Additionally, the use of bromo-tris(dimethylamino)-phosphonium-hexafluoro- phosphate (BROP) for synthesizing fluorouracil prodrugs suggests that bromine and fluorine substituents can play a role in the reactivity and potential for forming prodrugs . These insights can be extrapolated to hypothesize about the acidity, stability, and reactivity of this compound.

Scientific Research Applications

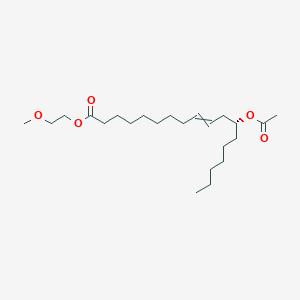

Fluorinated Compound Synthesis and Applications

2-Bromo-5-fluoroterephthalic acid is part of a broader category of fluorinated compounds, which have been studied for various applications, including in the synthesis of pharmaceuticals and materials. A review on the synthesis of fluorinated pyrimidines highlights their importance in cancer treatment, indicating the relevance of fluorinated intermediates in developing therapeutic agents (Gmeiner, 2020). Additionally, studies on the microbial degradation of polyfluoroalkyl chemicals in the environment provide insight into the environmental fate of such fluorinated compounds, suggesting potential ecological impacts and degradation pathways that could be relevant for compounds like this compound (Liu & Mejia Avendaño, 2013).

Catalysis and Organic Transformations

Research on silica-supported Brönsted acids as catalysts in organic transformations outlines the significance of such catalytic systems in synthesizing important chemical and pharmaceutical compounds. This review might provide a context for understanding the potential catalytic applications of bromo-fluorinated acids in facilitating organic reactions (Kaur, Sharma, & Bedi, 2015).

Environmental and Health Considerations

The environmental concentrations and toxicology of related brominated compounds, such as 2,4,6-tribromophenol, have been reviewed, highlighting concerns about their presence in the environment and potential health effects. This research could indirectly inform the considerations needed when dealing with this compound and similar substances (Koch & Sures, 2018).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-fluoroterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWJAVVCARLMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592429 |

Source

|

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245807-64-0 |

Source

|

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)